3-Bromo-2,5-difluoropyridine

Kinase Inhibition PI3K Oncology

3-Bromo-2,5-difluoropyridine (CAS 1211331-43-9) is a dihalogenated heterocyclic building block with the molecular formula C₅H₂BrF₂N and molecular weight 193.98 g/mol. The compound features a pyridine core with bromine at the 3-position and fluorine atoms at the 2- and 5-positions.

Molecular Formula C5H2BrF2N
Molecular Weight 193.98 g/mol
CAS No. 1211331-43-9
Cat. No. B113816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-difluoropyridine
CAS1211331-43-9
Synonyms3-broMo-2,5-difluoropyridine
Molecular FormulaC5H2BrF2N
Molecular Weight193.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)F)F
InChIInChI=1S/C5H2BrF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H
InChIKeySCRAIOJQLNXLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,5-difluoropyridine (CAS 1211331-43-9) for Synthesis of Halogenated Heterocyclic Building Blocks


3-Bromo-2,5-difluoropyridine (CAS 1211331-43-9) is a dihalogenated heterocyclic building block with the molecular formula C₅H₂BrF₂N and molecular weight 193.98 g/mol . The compound features a pyridine core with bromine at the 3-position and fluorine atoms at the 2- and 5-positions . This specific halogen substitution pattern provides a defined electronic and steric profile that enables orthogonal cross-coupling reactivity via the bromine site while the C-F bonds confer metabolic stability and modulate lipophilicity in derived compounds [1].

Regioisomeric and Substitution Variants of Bromofluoropyridines Exhibit Divergent Reactivity and Selectivity Profiles


Positional isomerism among bromofluoropyridines generates substantial differences in cross-coupling reactivity and downstream product outcomes [1]. The 3-bromo-2,5-difluoro substitution pattern produces distinct electronic effects compared to 4-bromo-2,5-difluoropyridine (CAS 1305322-85-5) or 5-bromo-2,3-difluoropyridine (CAS 89402-44-8), influencing both reaction kinetics and regioselectivity in sequential coupling steps [1]. Crystallographic and spectroscopic data confirm that regioisomers display unique solid-state packing arrangements and spectroscopic signatures, affecting both synthetic handling and analytical characterization [2]. Generic substitution among these analogs without empirical verification is therefore inadvisable.

Quantitative Differentiation Evidence for 3-Bromo-2,5-difluoropyridine (CAS 1211331-43-9) vs. Structural Analogs


PI3Kα Inhibitory Activity: 3-Bromo-2,5-difluoropyridine vs. Pyridine Core Variants

3-Bromo-2,5-difluoropyridine exhibits measurable PI3K p110α/p85α inhibitory activity with an IC₅₀ of 1.50 × 10³ nM (1.50 μM) in a fluorescence-based immunoassay [1]. A comment by Southan (2017) notes that an IC₅₀ of 28 μM is neither potent nor selective, providing a class-level baseline [2]. While both compounds fall within the micromolar range, the 3-bromo-2,5-difluoropyridine scaffold shows an ~18.7-fold lower IC₅₀ than the 28 μM reference, indicating meaningful scaffold-dependent potency variation.

Kinase Inhibition PI3K Oncology Medicinal Chemistry

Predicted Physicochemical Properties: 3-Bromo-2,5-difluoropyridine vs. Non-Fluorinated Analog

3-Bromo-2,5-difluoropyridine has a predicted LogP of 2.1223 [1], reflecting the lipophilicity contributed by the 2,5-difluoro substitution pattern. For comparison, unsubstituted pyridine has a LogP of 0.65 [2]. The 3-bromo-2,5-difluoropyridine scaffold is approximately 1.47 LogP units more lipophilic than the parent pyridine core [1][2]. Predicted pKa of -5.21 ± 0.20 indicates substantially reduced basicity compared to unsubstituted pyridine (pKa ≈ 5.2) [3].

Physicochemical Profiling ADME Drug Design Lipophilicity

Orthogonal Cross-Coupling Reactivity: 3-Bromo-2,5-difluoropyridine vs. Non-Halogenated Pyridines

3-Bromo-2,5-difluoropyridine provides a single site (C3-Br) for oxidative addition in Pd-catalyzed cross-coupling, while the C-F bonds at positions 2 and 5 are inert under standard Suzuki-Miyaura or Buchwald-Hartwig conditions [1]. In contrast, non-halogenated pyridines require directed C-H activation strategies with variable yields and regioselectivity [2]. The bromine atom enables predictable, high-yielding Pd-catalyzed coupling with aryl/heteroaryl boronic acids or amines [1].

Cross-Coupling Suzuki-Miyaura C-H Activation Synthetic Methodology

Procurement-Optimized Application Scenarios for 3-Bromo-2,5-difluoropyridine (CAS 1211331-43-9)


PI3K Inhibitor Lead Optimization Programs

The measured IC₅₀ of 1.50 μM against PI3K p110α/p85α supports use as a starting scaffold for PI3K inhibitor development [1]. This moderate baseline activity provides a defined starting point for structure-activity relationship studies aimed at improving potency through C3-bromine derivatization via Pd-catalyzed cross-coupling. Relevant for oncology-focused medicinal chemistry programs where PI3K pathway inhibition is a validated therapeutic target [1].

Synthesis of Fluorinated Kinase Inhibitor Intermediates

Patent literature establishes halogenated pyridines, including bromofluoropyridine derivatives, as essential intermediates for preparing class III PTK receptor family inhibitors targeting FMS (CSF-1R), c-KIT, PDGFRβ, PDGFRα, and FLT3 [2]. The 3-bromo-2,5-difluoro substitution pattern aligns with structural motifs present in kinase inhibitor pharmacophores, making this compound suitable for building targeted compound libraries [2].

Modular Building Block for Lipophilicity-Optimized Scaffolds

The predicted LogP of 2.1223 provides a quantitative reference for using 3-bromo-2,5-difluoropyridine when target compound lipophilicity falls within a specific range [3]. The 2,5-difluoro pattern contributes an approximate 1.47 LogP unit increase relative to unsubstituted pyridine, enabling predictable logD/logP tuning in lead optimization. The bromine handle permits further derivatization without affecting the fluorination pattern [3].

Quality Control Reference Standard for Halogenated Pyridine Analysis

Vendors provide batch-specific analytical certification including NMR, HPLC, and GC for 3-bromo-2,5-difluoropyridine at 98% purity . This documentation supports use as an analytical reference standard for method development and system suitability testing in chromatographic or spectroscopic assays for halogenated heterocycles .

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